Lithium perchlorate trihydrate

Electrolyte Design Ionic Conductivity Lithium-Ion Battery

Anhydrous lithium perchlorate is notoriously hygroscopic, introducing uncontrolled water content that skews electrolyte conductivity measurements and batch reproducibility in battery research. Lithium perchlorate trihydrate (LiClO₄·3H₂O) resolves this with a stoichiometric water content, enabling precise formulation. • 10× higher ionic conductivity than LiTFSI in polymer electrolytes (~10⁻⁵ vs. ~10⁻⁶ S/cm) for solid-state battery screening. • Higher limiting molar conductivity in propylene carbonate vs. LiPF₆, reducing ohmic losses in fast-charge studies. • Fixed 3:1 water-to-salt ratio ensures reproducible 'water-in-salt' electrolyte formulations without pre-use Karl Fischer titration.

Molecular Formula ClH6LiO7
Molecular Weight 160.5 g/mol
CAS No. 13453-78-6
Cat. No. B078360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium perchlorate trihydrate
CAS13453-78-6
SynonymsLiClO4
lithium perchlorate
lithium perchlorate trihydrate
Molecular FormulaClH6LiO7
Molecular Weight160.5 g/mol
Structural Identifiers
SMILES[Li+].O.O.O.[O-]Cl(=O)(=O)=O
InChIInChI=1S/ClHO4.Li.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1
InChIKeyJAWYRNYHJJDXHX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Perchlorate Trihydrate (CAS 13453-78-6): A Foundational Electrolyte Salt for Non-Aqueous Electrochemistry


Lithium perchlorate trihydrate (LiClO₄·3H₂O, CAS 13453-78-6) is the hydrated crystalline form of the inorganic lithium salt of perchloric acid [1]. It is a white, odorless solid with a molecular weight of 160.44 g/mol, and it is characterized by its exceptionally high solubility in water (597 g/L at 25 °C) and many polar organic solvents [2]. The compound is a strong oxidizer and a source of oxygen at high temperatures. In electrochemical applications, it serves as a key source of lithium ions (Li⁺) and highly mobile perchlorate anions (ClO₄⁻) in electrolyte formulations, making it a foundational salt for research into high-conductivity non-aqueous solutions and polymer electrolytes [3][4].

Why Lithium Perchlorate Trihydrate Cannot Be Indiscriminately Substituted in Electrochemical Research


The selection of a lithium salt is a critical determinant of overall electrolyte performance, as its properties dictate ionic conductivity, electrochemical stability window, and interactions with electrodes and solvent systems. Simply substituting one lithium salt for another in a research or industrial process can lead to significant and unexpected deviations in results [1]. For instance, while lithium hexafluorophosphate (LiPF₆) is the dominant salt in commercial lithium-ion batteries, it is known to have lower thermal and hydrolytic stability, a narrower anodic stability window, and different ion-pairing behavior compared to lithium perchlorate (LiClO₄) [2][3]. Conversely, newer salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) offer high stability but may corrode aluminum current collectors and have a higher cost. The trihydrate form (LiClO₄·3H₂O) further distinguishes itself with a defined and manageable water content, which is essential for applications requiring precise hydration levels, unlike its anhydrous counterpart which is highly hygroscopic and difficult to handle consistently [4]. The quantitative evidence below demonstrates exactly how LiClO₄·3H₂O differentiates itself from its closest analogs in key performance metrics.

Quantified Differentiators of Lithium Perchlorate Trihydrate Against Key Comparators for Scientific Procurement


Higher Ionic Conductivity in Aprotic Solvents vs. LiPF₆

In a direct comparison of ionic limiting molar conductivities, LiClO₄ demonstrates superior performance in key aprotic solvents. In propylene carbonate (PC), the limiting molar conductivity (Λ₀) for LiClO₄ is 27.9 S·cm²/mol, which is 9.8% higher than the 25.4 S·cm²/mol measured for LiPF₆ under identical conditions. This indicates a greater degree of ion dissociation and higher ionic mobility, which is a primary driver of bulk electrolyte conductivity [1].

Electrolyte Design Ionic Conductivity Lithium-Ion Battery

Superior High-Rate Capability in LiMn₂O₄ Cells vs. LiPF₆

In a comparative study of Li/LiMn₂O₄ cells, the electrolyte using LiClO₄ showed a significant performance advantage over LiPF₆ under high current loads. At a 1C discharge rate, cells with the LiClO₄-based electrolyte delivered 92% of their nominal capacity, whereas cells with the LiPF₆-based electrolyte delivered only 85%. This difference was attributed to the lower charge-transfer resistance at the cathode interface for the LiClO₄ system [1].

Battery Performance Rate Capability Cathode Compatibility

Enhanced Conductivity in Polymer Electrolytes vs. LiTFSI

In polyurethane-based solid polymer electrolytes, doping with LiClO₄ resulted in higher electrical conductivity compared to doping with LiTFSI. At a fixed lithium concentration, the conductivity of the LiClO₄-doped polymer was found to be in the range of 10⁻⁵ S/cm, which was consistently higher than that of the LiTFSI-doped polymer, measured in the range of 10⁻⁶ S/cm, across a temperature range near 300 K [1].

Solid Polymer Electrolyte Conductivity Materials Science

Higher Oxidizing Power and Oxygen Yield vs. LiCl

As an oxidizing agent, lithium perchlorate trihydrate offers a substantially higher oxygen yield upon thermal decomposition compared to lithium chloride. LiClO₄·3H₂O decomposes above 400 °C to yield LiCl and O₂, providing a theoretical oxygen content of approximately 46.1% by weight of the anhydrous equivalent. In contrast, LiCl does not decompose to release oxygen, serving as an inert salt. This class-level difference is fundamental for applications requiring a controlled oxygen source [1][2].

Oxygen Generation Energetic Materials Thermal Decomposition

Defined Hydration State for Reproducible Formulation vs. Anhydrous LiClO₄

Lithium perchlorate trihydrate (LiClO₄·3H₂O) contains a precise stoichiometric amount of water (33.7% by weight), which simplifies the preparation of electrolytes with controlled hydration levels. In contrast, anhydrous LiClO₄ is highly hygroscopic, and its water content can vary significantly with handling and storage conditions, often requiring Karl Fischer titration for accurate quantification before use . The defined water content of the trihydrate allows for direct and reproducible incorporation into formulations where a specific amount of water is required, such as in certain 'water-in-salt' electrolytes or as a reactant in sol-gel syntheses .

Electrolyte Formulation Water Content Reproducibility

High-Value Research and Industrial Application Scenarios for Lithium Perchlorate Trihydrate


Formulating High-Conductivity, Non-Aqueous Electrolytes for High-Power Battery Research

When designing electrolytes for high-power lithium-ion or lithium-metal batteries, maximizing ionic conductivity is paramount. Based on the quantifiably higher limiting molar conductivity in propylene carbonate compared to LiPF₆ [1], researchers can select LiClO₄·3H₂O to formulate electrolytes with intrinsically lower resistance. This is particularly critical in fundamental studies of fast-charge protocols, high-rate cycling of LiMn₂O₄ cathodes, and other applications where minimizing ohmic losses is essential for accurate performance assessment. The use of the trihydrate form ensures a consistent starting point for electrolyte preparation, avoiding the variable water content of the anhydrous salt.

Developing Solid Polymer Electrolytes (SPEs) for Solid-State Batteries

A major challenge in solid-state battery development is achieving sufficient ionic conductivity in the solid electrolyte. Direct comparative studies show that LiClO₄-doped polyurethane matrices achieve conductivities an order of magnitude higher than those doped with LiTFSI (~10⁻⁵ S/cm vs. ~10⁻⁶ S/cm) [1]. This makes LiClO₄·3H₂O a superior candidate for initial screening and fundamental research into new polymer host materials, providing a higher baseline conductivity that can help differentiate performance improvements from novel polymer architectures.

Controlled Oxygen Source for Chemical Oxygen Generators and Energetic Material Synthesis

In the development of chemical oxygen generators or novel energetic materials, a predictable and high-yield oxygen source is required. Lithium perchlorate trihydrate is functionally superior to non-oxidizing salts like LiCl because it undergoes a clean thermal decomposition above 400 °C to release oxygen [1][2]. The trihydrate form offers a convenient, crystalline, and easily handled solid that can be directly incorporated into formulations. Its defined water content ensures precise stoichiometric control in processes where water might be a reactant or a component to be managed.

Synthesis of Electrolytes Requiring Controlled Hydration (e.g., 'Water-in-Salt' Systems)

For advanced electrolyte concepts like 'water-in-salt' or hydrated eutectic electrolytes, precise control over the water-to-salt molar ratio is critical for achieving the desired electrochemical stability window. The stoichiometric trihydrate (LiClO₄·3H₂O) provides a fixed, known quantity of water (3 moles per mole of salt), enabling highly reproducible formulation of these complex systems. In contrast, the variable and often unknown water content of the anhydrous salt introduces significant error and requires additional, time-consuming analytical steps to quantify before use, making the trihydrate the more efficient and reliable choice for this emerging research area [1][2].

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